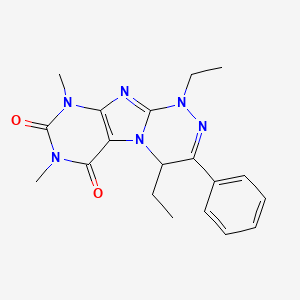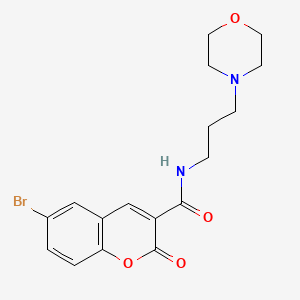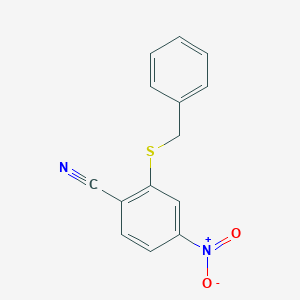![molecular formula C18H27N3O3 B15006131 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15006131.png)
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including a hydroxyl group, a pyridine ring, and a spirocyclic framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and spirocyclic precursors. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Pyridine derivatives can undergo nucleophilic substitution to introduce the pyridin-2-ylmethyl group.
Cyclization Reactions: Formation of the spirocyclic framework through cyclization reactions, often catalyzed by acids or bases.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
科学的研究の応用
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Interacting with DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE: shares structural similarities with other spirocyclic compounds and pyridine derivatives.
Uniqueness
- The unique combination of functional groups and the spirocyclic framework distinguishes this compound from other similar compounds. Its specific chemical properties and potential biological activities make it a valuable subject of research.
特性
分子式 |
C18H27N3O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H27N3O3/c1-15(2)11-18(12-16(3,4)20-15)17(5,23)21(14(22)24-18)10-13-8-6-7-9-19-13/h6-9,20,23H,10-12H2,1-5H3 |
InChIキー |
HINRDBRRJQFOOK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CC3=CC=CC=N3)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)


![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)

![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)

![4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
![N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
![ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B15006117.png)

